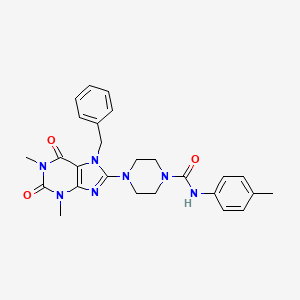

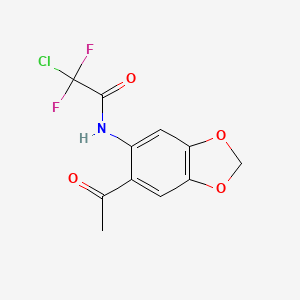

1-(4-methoxyphenyl)ethanone (5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-methoxyphenyl)ethanone (5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone is a compound with potential anti-inflammatory activity and other biological properties. It is part of a class of compounds that have gained interest due to their versatile chemical structures and applications in various fields.

Synthesis Analysis

The synthesis of this compound and related derivatives involves the acylation of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with methoxybenzoyl chlorides and subsequent cyclization of the acylderivatives (Labanauskas et al., 2004). Additionally, the synthesis process has been characterized for a related compound by elemental analysis and X-ray diffraction (Tian Xiao-xue, 2011).

Molecular Structure Analysis

The molecular structure of a related compound was characterized, showing an orthorhombic crystal system and specific cell data, providing insight into the geometric configuration of these types of compounds (Tian Xiao-xue, 2011).

Chemical Reactions and Properties

These compounds exhibit anti-inflammatory activity, as demonstrated in various studies. Their chemical reactivity is likely influenced by the presence of the 1,2,4-triazole ring and methoxyphenyl group, which can participate in various chemical interactions and reactions (Labanauskas et al., 2004).

Physical Properties Analysis

The physical properties, such as crystal structure and bonding configurations, have been elucidated through X-ray crystallography, providing valuable information about the stability and conformation of these molecules (Tian Xiao-xue, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activities, are primarily derived from the unique structure of the 1,2,4-triazole ring and its substitution patterns. The presence of a methoxyphenyl group contributes to the compound's potential anti-inflammatory properties (Labanauskas et al., 2004).

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of new aromatic hydrazone derivatives, including the title compound, has been achieved through specific reactions involving 4-methoxyphenyl ethyl ketone and various hydrazines. These compounds have been structurally characterized using techniques such as elemental analysis and X-ray diffraction, offering insights into their potential applications based on their unique structural properties (Tian Xiao-xue, 2011).

Antimicrobial and Anti-inflammatory Activities

Research has identified the anti-inflammatory and antimicrobial potentials of derivatives related to the chemical structure . S-alkylated derivatives exhibiting these properties have been synthesized, showcasing the broader applicability of these compounds in therapeutic contexts (L. Labanauskas et al., 2004). Additionally, novel Schiff bases synthesized from related compounds have demonstrated significant antimicrobial activities, further emphasizing the utility of these chemical structures in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).

Antioxidant and Anticancer Activities

Compounds bearing resemblance to the chemical structure of interest have also been synthesized and evaluated for their antioxidant and anticancer activities. Some derivatives have shown promising results, with antioxidant activities surpassing known antioxidants like ascorbic acid and exhibiting cytotoxic effects against cancer cell lines, suggesting potential for development as therapeutic agents (I. Tumosienė et al., 2020).

Herbicidal Activities

Furthermore, derivatives of the triazolinone structure, which share a core similarity with the compound , have been designed and synthesized as Protox inhibitors, showing significant herbicidal activities. These findings indicate the potential agricultural applications of such compounds, particularly in controlling broadleaf weeds in rice fields (Yan-ping Luo et al., 2008).

properties

IUPAC Name |

5-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,2-dihydro-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5OS/c1-7(8-3-5-9(17-2)6-4-8)13-14-10-12-11(18)16-15-10/h3-6H,1-2H3,(H3,12,14,15,16,18)/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAKKCCVJXATBA-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC(=S)NN1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=NC(=S)NN1)/C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4624444.png)

![2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4624449.png)

![N-1,3-benzodioxol-5-yl-2-[(3,4-dimethylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4624470.png)

![2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4624509.png)

![5-[(3-chloro-4,5-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4624525.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4624526.png)

![N~1~-(2,3-dichlorophenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4624528.png)

![ethyl 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4624533.png)

![2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4624537.png)